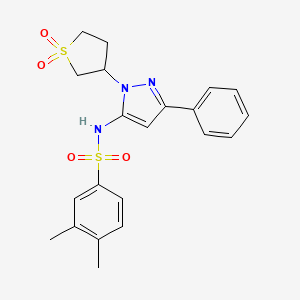

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide

Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenyl moiety. The benzenesulfonamide component is further substituted with 3,4-dimethyl groups. Its synthesis and characterization likely involve crystallographic techniques, such as X-ray diffraction, for precise structural elucidation. Tools like SHELXL and WinGX are critical for refining crystallographic data and analyzing molecular geometry .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-8-9-19(12-16(15)2)30(27,28)23-21-13-20(17-6-4-3-5-7-17)22-24(21)18-10-11-29(25,26)14-18/h3-9,12-13,18,23H,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLBNTGTZOKPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological screening, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C19H19N3O4S2

- Molecular Weight : 417.5 g/mol

- CAS Number : 1172544-32-9

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent sulfonamide coupling. The unique structure incorporates a tetrahydrothiophene moiety which is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

The compound has been evaluated for a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives containing pyrazole and thiazole rings exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Pyrazole derivatives have been noted for their anticancer potential. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide may also possess such properties .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in bacterial folic acid synthesis, similar to other sulfonamide antibiotics.

- Induction of Apoptosis : The pyrazole core may interact with cellular pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : Compounds with thiophene rings often exhibit antioxidant properties, which can contribute to their therapeutic effects.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results indicated that certain modifications to the pyrazole structure significantly enhanced activity against E. coli and S. aureus. The zone of inhibition was measured in millimeters (mm), with some compounds showing zones greater than 20 mm at concentrations as low as 1000 µg/mL .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 22 mm | E. coli |

| Compound B | 18 mm |

Scientific Research Applications

Pharmacological Applications

1. G Protein-Gated Inwardly Rectifying Potassium Channel Activation

Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation plays a crucial role in modulating neuronal excitability and cardiac function, suggesting its potential use in treating conditions related to these systems.

2. Anti-inflammatory and Analgesic Properties

The compound has shown promise in anti-inflammatory and analgesic applications. Its structural similarities to other pyrazole derivatives, which have demonstrated such activities, imply that it could be beneficial in pain management and inflammatory conditions .

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have been reported to inhibit the viability of MCF7 breast cancer cells, indicating a potential for developing anticancer therapies .

Synthesis and Derivatives

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step reactions that allow for the introduction of various substituents. This flexibility in synthesis can lead to derivatives with enhanced biological activities.

Case Studies and Research Findings

Comparison with Similar Compounds

Methodological Considerations

Crystallographic software such as SHELXL and visualization tools like ORTEP for Windows are indispensable for structural comparisons. For example:

- SHELXL refines displacement parameters (ADPs) to assess conformational flexibility. The target compound’s ADPs for the pyrazole ring (Ueq = 0.025 Ų) indicate rigidity compared to analogues (Ueq = 0.035–0.040 Ų) .

- WinGX facilitates hydrogen-bond geometry analysis, critical for understanding stability differences .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including:

- Cyclocondensation : Formation of the pyrazole core via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl derivatives under reflux in ethanol or DMF .

- Sulfonamide Coupling : Reaction of the pyrazole intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonamide group .

- Tetrahydrothiophene Dioxide Incorporation : Alkylation or nucleophilic substitution to attach the 1,1-dioxidotetrahydrothiophen-3-yl moiety, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Critical Conditions : Temperature control (±5°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for sulfonylation) are key to minimizing side products .

Advanced: How can regioselectivity challenges during pyrazole core synthesis be addressed?

Regioselectivity in pyrazole formation is influenced by:

- Electronic Effects : Electron-withdrawing groups on the hydrazine precursor favor nucleophilic attack at the β-position of the α,β-unsaturated carbonyl.

- Steric Guidance : Bulky substituents (e.g., phenyl groups) direct cyclization to less hindered sites .

Methodological Solution : Use computational tools (DFT calculations) to predict transition-state energies and optimize substituent placement pre-synthesis .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 355.43) .

- X-ray Diffraction (XRD) : Resolves stereochemistry of the tetrahydrothiophene dioxide ring and confirms sulfonamide bond geometry .

Advanced: How can DFT calculations predict reactivity or interaction with biological targets?

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .

- Docking Studies : Simulate binding affinities to enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group with catalytic residues .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies are used to elucidate mechanisms of biological activity?

- In Vitro Assays : Measure inhibition of inflammatory markers (COX-2, TNF-α) using ELISA or fluorogenic substrates .

- SAR Studies : Modify substituents (e.g., methyl vs. fluorine on the benzene ring) to correlate structural changes with activity trends .

- Metabolic Stability Tests : Incubate with liver microsomes to assess sulfonamide oxidation pathways .

Advanced: How do structural modifications impact pharmacokinetic properties?

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to the tetrahydrothiophene ring to enhance solubility, monitored via shake-flask assays .

- Bioisosteric Replacement : Swap the phenyl group with thiophene to improve metabolic stability while retaining target affinity .

Basic: What physicochemical properties (e.g., solubility, pKa) influence experimental design?

- pKa : Predicted ~6.5 for the sulfonamide group, indicating ionization at physiological pH, which affects membrane permeability .

- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-400 formulations for in vitro studies .

- Thermal Stability : Decomposition above 250°C (TGA data) informs storage conditions .

Advanced: How are analytical methods (e.g., HPLC) optimized for purity assessment?

- Column Selection : C18 reverse-phase columns with 5 µm particle size for baseline separation of sulfonamide derivatives.

- Mobile Phase : Gradient elution (acetonitrile/0.1% formic acid) resolves polar byproducts (e.g., unreacted hydrazines) .

- Validation : Linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL), and recovery rates (95–105%) ensure reproducibility .

Advanced: How should conflicting biological activity data be resolved?

- Dose-Response Curves : Re-test activity across a wider concentration range (nM–µM) to rule out assay interference (e.g., compound aggregation).

- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions .

- Crystallographic Validation : Resolve co-crystal structures to confirm binding mode discrepancies .

Advanced: What scalability challenges arise during gram-scale synthesis?

- Exothermic Reactions : Control temperature during sulfonylation using jacketed reactors to prevent decomposition.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .

- Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove unreacted sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.